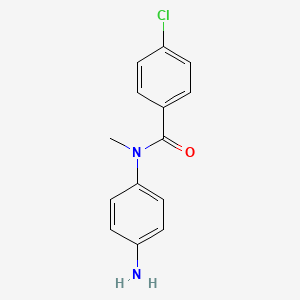

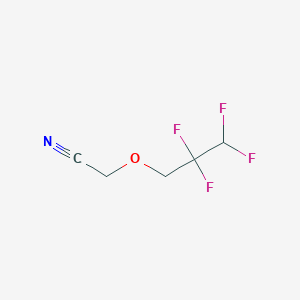

![molecular formula C15H12N4OS B1519089 1-[4-(1-ベンゾフラン-2-イル)-1,3-チアゾール-2-イル]-3-メチル-1H-ピラゾール-5-アミン CAS No. 1176583-70-2](/img/structure/B1519089.png)

1-[4-(1-ベンゾフラン-2-イル)-1,3-チアゾール-2-イル]-3-メチル-1H-ピラゾール-5-アミン

説明

1-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C15H12N4OS and its molecular weight is 296.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

癌研究

ベンゾフラン誘導体は、あなたが言及した化合物と類似した化合物も含めて、癌研究において大きな可能性を示しています。 それらは、様々なヒト癌細胞に対する細胞毒性について試験されており、有望な抗癌活性を実証しています 。 例えば、特定のベンゾフラン化合物は、白血病、非小細胞肺癌、結腸癌、CNS癌、黒色腫、および卵巣癌細胞において細胞増殖を阻害することが発見されています 。

抗菌活性

これらの化合物は、標準株および臨床株を用いて、抗菌活性についてスクリーニングされています。 ベンゾフラン誘導体の構造は、それらの抗菌有効性に重要な役割を果たしています 。

合成方法

マイクロ波支援合成 (MWI) は、一連のベンゾフラン-2-イル誘導体を得るために使用されてきました。 この方法は、合成プロセスの効率を高め、問題の化合物に適用してその潜在的な用途を評価することができます 。

生体内試験

マウスモデルを使用したさらなる生体内試験により、肺の転移性病変の増殖を抑制することによって、体重や主要臓器のサイズに影響を与えることなく、有意な抗癌活性があることが実証されています。 これは、標的癌療法における化合物の潜在的な応用を示唆しています 。

細胞生存率と増殖

ベンゾフランのハイブリッド誘導体は、ヒト乳癌 (MCF-7) 細胞に対するMTTアッセイで試験され、細胞生存率と増殖率が評価されています。 これは、化合物が適用できるもう1つの研究分野を示しています 。

化学反応

化合物の反応性は、2-アセチルベンゾフランとヒドラジン誘導体の反応などの様々な化学反応を通じて探求することができます。これにより、潜在的な科学的用途を持つ新しい化合物が生み出される可能性があります 。

作用機序

Target of Action

Benzofuran derivatives have been shown to exhibit a broad range of biological activities, suggesting they interact with multiple targets .

Mode of Action

Benzofuran derivatives have been reported to exhibit anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with its targets to modulate cellular processes, potentially leading to the inhibition of cell growth or the induction of cell death .

Biochemical Pathways

Given the reported biological activities of benzofuran derivatives, it is plausible that this compound may influence pathways related to cell growth, oxidative stress, viral replication, and bacterial metabolism .

Pharmacokinetics

Benzofuran derivatives have been noted for their improved bioavailability, suggesting that they may be well-absorbed and distributed within the body .

Result of Action

Benzofuran derivatives have been reported to exhibit significant cell growth inhibitory effects in various types of cancer cells , suggesting that this compound may also exert similar effects.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions, including the formation of benzofuran, thiazole, and pyrazole intermediates. Key reagents may include benzofuran carboxylic acid, thiourea, and methyl hydrazine. Condensation and cyclization reactions under controlled temperature and pH conditions are critical to ensure the formation of the desired compound.

Industrial Production Methods: Industrial production would leverage scalable reaction conditions, optimizing yield and purity through advanced techniques like continuous flow synthesis. Catalysts, solvents, and temperature controls are finely tuned to facilitate efficient large-scale synthesis.

化学反応の分析

Types of Reactions: This compound can undergo a variety of chemical reactions including oxidation, reduction, and substitution. Its heterocyclic rings provide reactive sites for nucleophilic and electrophilic attacks.

Common Reagents and Conditions:

Oxidation: Using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Common reductive agents include lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution can be achieved using reagents such as sodium azide or halogenated compounds.

Major Products Formed: The reactions typically yield derivatives with modifications at the thiazole or pyrazole rings, leading to products with potentially enhanced biological or chemical properties.

Scientific Research Applications: The compound’s structural complexity makes it valuable in various fields:

Chemistry: Used as a building block for synthesizing complex molecules, it can help in studying reaction mechanisms and developing new synthetic pathways.

Biology: Its potential bioactivity is of interest in drug discovery and development, particularly for targeting enzymes or receptors involved in disease pathways.

Medicine: Investigated for potential therapeutic applications, such as anti-inflammatory or anti-cancer agents.

Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action: The compound’s effects are mediated through its interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. Its benzofuran, thiazole, and pyrazole rings facilitate binding to these targets, modulating biological pathways and eliciting therapeutic effects.

Comparison with Similar Compounds: This compound’s unique combination of heterocycles sets it apart from others. Similar compounds include:

2-(2-benzofuranyl)thiazoles: Shares the benzofuran and thiazole structure but lacks the pyrazole ring.

3-methylpyrazole derivatives: Contains the pyrazole moiety but without the benzofuran and thiazole rings.

Each of these compounds has distinct properties and applications, highlighting the uniqueness and versatility of 1-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine.

Exploring chemistry this way is a bit like a science detective game, huh?

特性

IUPAC Name |

2-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4OS/c1-9-6-14(16)19(18-9)15-17-11(8-21-15)13-7-10-4-2-3-5-12(10)20-13/h2-8H,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUKCGQVGZWTHJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N)C2=NC(=CS2)C3=CC4=CC=CC=C4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-Methylphenyl)amino]propanethioamide](/img/structure/B1519006.png)

![Methyl 2-[(3-nitropyridin-4-yl)amino]acetate](/img/structure/B1519007.png)

![2-Chloro-5-[4-(trifluoromethyl)phenoxymethyl]pyridine](/img/structure/B1519009.png)

![4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}aniline](/img/structure/B1519012.png)

![3-{[(4-Methylpentyl)oxy]methyl}aniline](/img/structure/B1519017.png)

![3-{[(4-Fluorophenyl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid](/img/structure/B1519023.png)